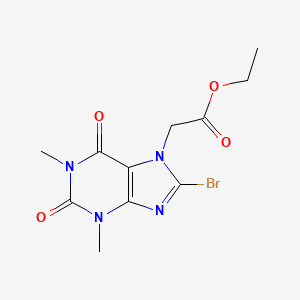

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a chemical compound with the linear formula C11H13BrN4O4 . It has a molecular weight of 345.155 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is represented by the linear formula C11H13BrN4O4 . The compound has a molecular weight of 345.155 .Physical And Chemical Properties Analysis

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate has a molecular weight of 345.155 . The compound’s CAS Number is 52943-73-4 . Unfortunately, there is limited information available on its other physical and chemical properties.Scientific Research Applications

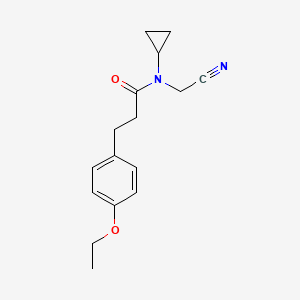

Chemoenzymatic Synthesis and Natural Product Derivation

The synthesis and application of related compounds involve chemoenzymatic approaches for creating inhibitors and natural products. For example, the synthesis of HMG-CoA reductase inhibitor rosuvastatin and the natural styryl lactone cryptomoscatone E1 involved racemic syntheses and hydrolysis steps demonstrating the utility of similar compounds in synthesizing biologically active molecules (P. Ramesh et al., 2017).

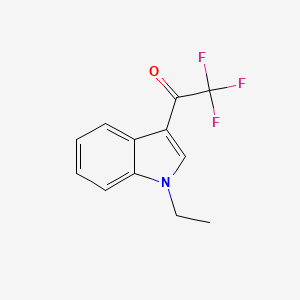

Marine Fungal Metabolites

Research on marine fungi has led to the identification of new compounds with potential bioactive properties. Continuous research on the ethyl acetate extract from Penicillium sp. led to the discovery of new compounds, highlighting the importance of marine resources in discovering novel chemical entities (Hong-Hua Wu et al., 2010).

Molecular Rearrangement and Synthetic Methodology

Studies on molecular rearrangement under basic conditions have been conducted to explore novel synthetic pathways. The rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives showcases innovative approaches to molecular transformation, which could be relevant to the synthesis of complex molecules (J. Alliot et al., 2013).

Novel Synthetic Schemes for Nucleosides

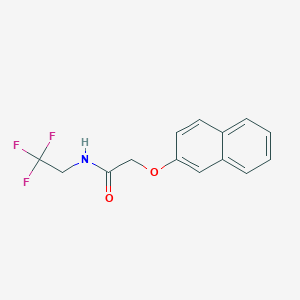

The synthesis of 2‘,3‘-dideoxy-2‘-trifluoromethylnucleosides from α-trifluoromethyl-α,β-unsaturated ester illustrates the development of new synthetic schemes. This research shows the potential of ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate analogs in nucleoside synthesis, which is crucial for antiviral and anticancer drug development (Xingang Zhang et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a unique chemical compound with a complex structure It’s worth noting that compounds with similar structures have been used in organic synthesis as alkylating agents and acylation reagents .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through alkylation or acylation . These processes involve the transfer of an alkyl or acyl group from the compound to its target, which can lead to significant changes in the target’s function.

Pharmacokinetics

The compound’s molecular weight (345155) and its linear formula (C11H13BrN4O4) suggest that it may have significant bioavailability .

properties

IUPAC Name |

ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDKMQKKXZWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide](/img/structure/B2984945.png)

![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)